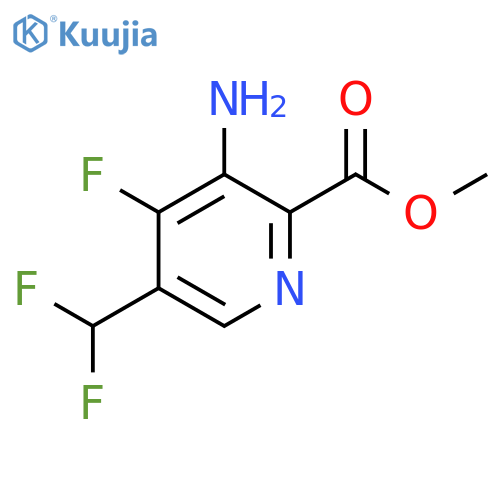Cas no 1805209-40-8 (Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate)
メチル3-アミノ-5-(ジフルオロメチル)-4-フルオロピリジン-2-カルボキシラートは、高機能なピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にジフルオロメチル基とフッ素原子を有するため、優れた代謝安定性と脂溶性を示します。特に、2位のカルボキシル酸メチルエステル構造はさらなる誘導体化に適しており、3位のアミノ基は求核反応や縮合反応の足場として機能します。4位のフッ素原子は電子効果により芳香環の反応性を調整し、生体活性化合物の設計において重要な役割を果たします。この多官能性分子は創薬化学分野で注目されており、特に抗菌剤や農薬開発における中間体としての潜在能力を有しています。

1805209-40-8 structure
商品名:Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate
CAS番号:1805209-40-8
MF:C8H7F3N2O2
メガワット:220.148592233658
CID:4853794
Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate
-
- インチ: 1S/C8H7F3N2O2/c1-15-8(14)6-5(12)4(9)3(2-13-6)7(10)11/h2,7H,12H2,1H3
- InChIKey: ZZCBJAMFHVRAHZ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(C(=O)OC)=NC=C1C(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069175-1g |
Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate |
1805209-40-8 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1805209-40-8 (Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate) 関連製品
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
